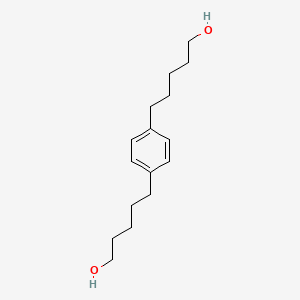
(2-Diazopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Diazopropyl)benzene is an organic compound that contains a diazo group (-N=N-) attached to a benzene ring with a propyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Diazopropyl)benzene can be synthesized through the diazotization of 2-propylaniline. The process involves the reaction of 2-propylaniline with nitrous acid, which is typically generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to prevent the decomposition of the diazonium salt intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(2-Diazopropyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazo group can yield hydrazine derivatives.
Substitution: The diazo group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include azoxy compounds, hydrazine derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Diazopropyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Diazopropyl)benzene involves the formation of reactive intermediates, such as carbenes or nitrenes, upon decomposition of the diazo group. These intermediates can interact with various molecular targets, leading to a range of chemical transformations. The pathways involved include insertion into C-H, O-H, and N-H bonds, as well as cyclopropanation and rearrangement reactions.
Comparación Con Compuestos Similares
Similar Compounds
Diisopropylbenzene: An organic compound with two isopropyl groups attached to a benzene ring.
Azobenzene: Contains a diazo group connecting two benzene rings.
Propylbenzene: A benzene ring with a single propyl group attached.
Propiedades
Número CAS |
52809-55-9 |
|---|---|
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-diazopropylbenzene |
InChI |
InChI=1S/C9H10N2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clave InChI |
FNYGECOQSMJECD-UHFFFAOYSA-N |
SMILES canónico |
CC(=[N+]=[N-])CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


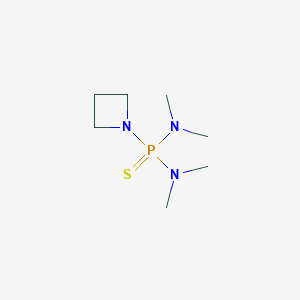


![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)
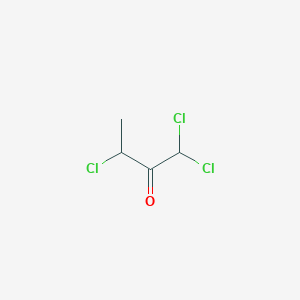
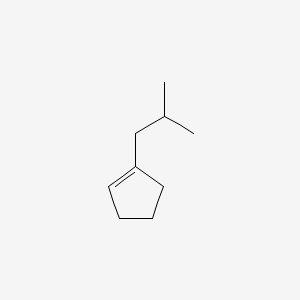
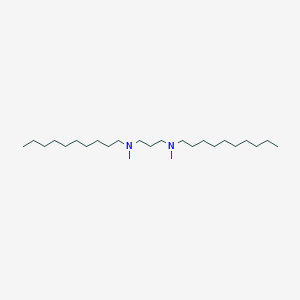
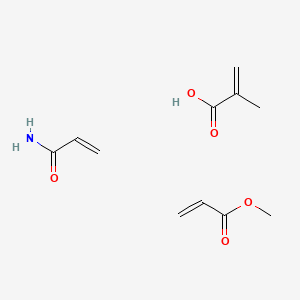
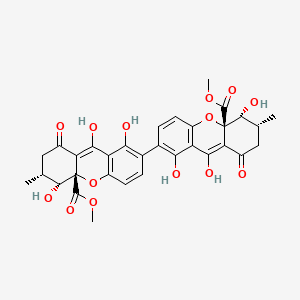
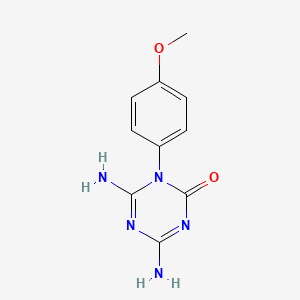
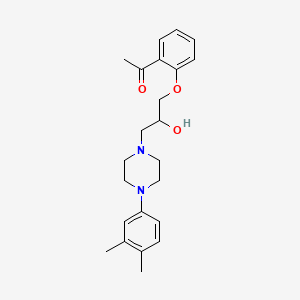
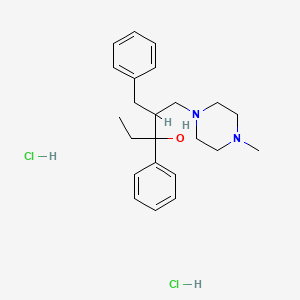
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
